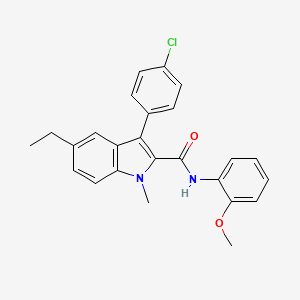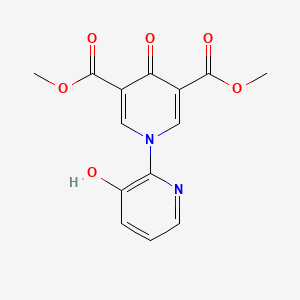![molecular formula C14H14ClN3O2S2 B14919643 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide CAS No. 107622-04-8](/img/structure/B14919643.png)
4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide is a compound that has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by the presence of a thioureido group and a benzenesulfonamide moiety, which are known for their biological activities.
Preparation Methods
The synthesis of 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide under reflux conditions for several hours . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or thioureido groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, likely due to its ability to inhibit enzymes such as carbonic anhydrase IX, which is associated with tumor growth .
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of mitogen-activated protein kinase-2 (MK-2), which plays a role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the active sites of these enzymes is crucial for its inhibitory effects.
Comparison with Similar Compounds
Similar compounds include other thioureido-benzenesulfonamide derivatives, such as:
- 4-(3-(2,3,4-Trichlorophenyl)thioureido)benzenesulfonamide
- 4-(3-(2,4,6-Trichlorophenyl)thioureido)benzenesulfonamide
- 4-(3-(2-Chloropyridin-3-yl)thioureido)benzenesulfonamide These compounds share structural similarities but differ in their substituents, which can affect their biological activities and mechanisms of action. The unique combination of the 4-chlorobenzyl group and the thioureido-benzenesulfonamide framework in 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide contributes to its distinct properties and potential applications.
Properties
CAS No. |
107622-04-8 |
|---|---|
Molecular Formula |
C14H14ClN3O2S2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-11-3-1-10(2-4-11)9-17-14(21)18-12-5-7-13(8-6-12)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21) |
InChI Key |
YLGYZZQFFUNCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-YL]propanamide](/img/structure/B14919568.png)

![2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B14919588.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B14919591.png)
![4-benzyl-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B14919597.png)
![8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14919606.png)
![11-(1,5-dimethyl-1H-pyrazol-4-yl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919614.png)
![N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide](/img/structure/B14919618.png)
![2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine](/img/structure/B14919620.png)
![(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919627.png)
![N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B14919639.png)
![Ethyl 6-methyl-2-{[(thiophen-2-ylacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919646.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919647.png)
